3-Methylthiophene

Catalog No.
S587458
CAS No.
616-44-4
M.F
C5H6S
M. Wt
98.17 g/mol
Availability
In Stock
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3-Methylthiophene

CAS Number

616-44-4

Product Name

3-Methylthiophene

IUPAC Name

3-methylthiophene

Molecular Formula

C5H6S

Molecular Weight

98.17 g/mol

InChI

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3

InChI Key

QENGPZGAWFQWCZ-UHFFFAOYSA-N

SMILES

CC1=CSC=C1

solubility

0.00 M
0.4 mg/mL at 25 °C

Synonyms

3-Thiotolene; β-Methylthiophene; 4-Methylthiophene; 3-Methyl-thiophen; Methyl-3-thiophene;

Canonical SMILES

CC1=CSC=C1

Organic Electronics and Sensor Technology

  • Sensor development

    P3MT shows promise in developing thin-film sensors for volatile organic compounds (VOCs). Studies have explored its use in Quartz Crystal Microbalance (QCM) sensors, where P3MT films deposited on the QCM surface interact with VOCs, causing a measurable shift in frequency []. This opens doors for detecting various pollutants and organic molecules.

  • Organic electronics

    P3MT's semiconducting properties make it a candidate material for organic field-effect transistors (OFETs) and other organic electronic devices. Research is ongoing to optimize P3MT's performance and explore its potential in flexible and low-cost electronics [].

Heavy Metal Ion Removal

Studies have investigated the potential of P3MT for removing heavy metal ions, particularly silver (Ag+) ions, from water. Researchers synthesized P3MT directly on wood sawdust and used it to remove Ag+ ions from aqueous solutions. This approach offers a potentially efficient and eco-friendly method for heavy metal removal from wastewater [].

3-Methylthiophene is an organosulfur compound with the molecular formula C5H6SC_5H_6S and a molecular weight of 98.17 g/mol. It appears as a colorless to light yellow liquid with a boiling point of approximately 114 °C and a melting point of -69 °C. This compound is characterized by its flammability and volatility, with a density of 1.016 g/mL at 25 °C. It is insoluble in water and has been noted for its presence in roasted coffee aroma, where it acts as a Maillard reaction product .

  • Alkylation Reactions: It undergoes unique reactions with alkyl- or arylsodium, where substitution occurs exclusively at the 5-position rather than the expected 2-position .
  • Chlorination: The chlorination of 3-methylthiophene can lead to both side-chain and ring chlorination, depending on conditions such as the presence of phosphorus trichloride and sunlight .
  • Polymerization: It serves as a monomer in the synthesis of conducting polymers, particularly through electropolymerization, which enhances electrical conductivity .

Research indicates that 3-methylthiophene has potential biological activities. It has been identified in various plant species, including Psidium guajava (guava) and Solanum lycopersicum (tomato), suggesting possible roles in plant metabolism or defense mechanisms. Additionally, it may exhibit irritant properties upon skin contact, indicating caution in handling .

Several synthesis methods for 3-methylthiophene have been documented:

  • Dry Fusion Method: One method involves the dry fusion of a salt of methylsuccinic acid with phosphorus trisulfide .
  • Sulfidation: Another approach includes the sulfidation of 2-methylthiophene, which can yield 3-methylthiophene as a product .
  • Electrochemical Synthesis: Recent studies also explore electrochemical methods for producing poly(3-methylthiophene), highlighting its utility in polymer chemistry .

3-Methylthiophene finds applications across various fields:

  • Flavoring Agent: Its presence in coffee aroma makes it valuable in the food industry for flavor enhancement.
  • Conducting Polymers: It is used as a precursor for conducting polymers, which are significant in electronic applications.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis and may be utilized in developing inhibitors for polymerization processes .

Interaction studies involving 3-methylthiophene focus on its reactivity with other chemical species and its biological effects. For instance, it has been studied for its role as an inhibitor in the polymerization of trichloroethylene, particularly when interacting with metals like iron and aluminum . Additionally, its irritant properties necessitate further investigation into its interactions with biological tissues.

Several compounds share structural similarities with 3-methylthiophene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
ThiopheneC4H4SC_4H_4SBasic structure; used in various syntheses.
2-MethylthiopheneC5H6SC_5H_6SSimilar structure but different reactivity patterns.
2,5-DimethylthiopheneC6H8SC_6H_8SHigher methyl substitution; different chemical properties.
FuranC4H4OC_4H_4OSimilar aromatic structure but contains oxygen instead of sulfur.

Uniqueness of 3-Methylthiophene: Its distinct reactivity patterns, particularly the regioselectivity observed during alkylation reactions, set it apart from other thiophenes. Additionally, its specific applications in flavor chemistry and conducting polymers highlight its unique role within this class of compounds .

Electropolymerization Dynamics on Conductive Substrates

Electropolymerization of 3-methylthiophene (3-MeTh) involves the oxidation of monomers at an electrode surface, followed by coupling reactions to form poly(3-methylthiophene) (P3MT). Key factors influencing this process include substrate material, electrolyte composition, and applied potential.

Mechanistic Insights

The polymerization proceeds through a three-step mechanism:

  • Monomer Adsorption: 3-MeTh molecules adsorb onto the electrode surface, driven by electrostatic interactions and π-conjugation.
  • Oxidation and Coupling: Oxidation generates radical cations, which dimerize to form oligomers (e.g., M2H2 or M3H2 segments) . Proton expulsion and anion incorporation (e.g., ClO4⁻) balance charge during polymer growth .
  • Film Deposition: Oligomers with appropriate solubility deposit onto the electrode, while others remain in solution .

Substrate Effects

The choice of conductive substrate critically impacts polymer morphology and conductivity. For example:

SubstratePolymer OrientationConductivity (S cm⁻¹)MorphologySource
Platinum (Pt)Random1.2–59Fibrous or compact layers
Poly(vinylidene fluoride) (PVDF)Aligned (flat-on)59 (perpendicular)Epitaxial single crystals
Indium Tin Oxide (ITO)Surface-grafted10⁻³–10⁻² (doped)Nanoscale brushes

On PVDF, epitaxial growth aligns P3MT chains perpendicular to the substrate, achieving anisotropic conductivity due to π–π stacking optimization . In contrast, unstructured substrates like Pt yield disordered films with lower conductivity .

Kumada Catalyst Transfer Polymerization for Controlled Chain Growth

Kumada catalyst-transfer polycondensation (KCTP) enables precise synthesis of P3MT with high regioregularity and molecular weight control. This method leverages nickel catalysts and chain-growth polymerization principles.

Mechanism and Control Parameters

  • Catalyst Initiation: Nickel(0) complexes (e.g., Ni(PPh₃)₄) initiate polymerization by coordinating to 3-MeTh monomers, forming Ni(II) intermediates .
  • Chain Propagation: Monomer insertion into the Ni–C bond proceeds via a living polymerization mechanism, allowing controlled chain growth .
  • Termination: Quenching with electrophiles (e.g., aryl halides) halts polymerization, yielding end-functionalized P3MT .

Impact of Initiators and Catalysts

The choice of initiator and ligand significantly affects polymerization outcomes:

Initiator/ligandRole in PolymerizationResulting Polymer PropertiesSource
Aryl halides (e.g., PhI)Chain transfer agentsHigh regioregularity, low PDI
Phosphonic acid anchorsSurface-initiated polymerizationThickness-controlled thin films
Bulky ligands (e.g., L3)Steric hindrance to Ni(0) complexesUncontrolled polymerization, low Mₙ

For example, using phosphonic acid initiators on ITO electrodes enables thickness control (30–265 nm) by adjusting monomer concentration . Conversely, catalyst systems with hindered ligands (e.g., L3) lead to uncontrolled polymerization and low molecular weights .

Impact of Solvent Systems on Morphological Development

Solvent polarity, viscosity, and solubility parameters govern the aggregation of 3-MeTh monomers and the resulting P3MT morphology.

Solvent-Induced Aggregation

SolventPolarityViscosity (cP)Monomer AggregationFilm MorphologySource
AcetonitrilePolar0.37Isolated chainsCompact, low crystallinity
ChloroformLow0.57Crystalline grainsOriented nanofibers
TCBPoor21.12Large aggregatesFibrous, high crystallinity

In acetonitrile, low viscosity and high polarity favor isolated monomers, leading to compact P3MT films . In contrast, poor solvents like trichlorobenzene (TCB) promote crystalline aggregates, resulting in fibrous morphologies .

Recycling Solvent Solutions

Reusing electropolymerization solutions increases oligomer concentration, altering polymerization kinetics:

  • Rate Enhancement: Subsequent polymerizations proceed faster due to pre-formed oligomers .
  • Morphological Shift: Films transition from compact to fibrous structures with each reuse, reducing conductivity .

Physical Description

Liquid

XLogP3

2.3

Boiling Point

115.5 °C

LogP

2.34 (LogP)
2.34

Melting Point

-69.0 °C
-69°C

UNII

FK9ID0X5QV

GHS Hazard Statements

Aggregated GHS information provided by 186 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (99.46%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (62.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

22.15 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

84928-92-7
616-44-4

Wikipedia

3-methylthiophene

Biological Half Life

0.05 Days

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Thiophene, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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